
(3-Ethylazetidin-3-yl)methanol
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Overview
Description
(3-Ethylazetidin-3-yl)methanol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an ethyl group at the 3-position and a hydroxymethyl (-CH₂OH) moiety. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylazetidin-3-yl)methanol typically involves the reaction of ethylamine with epichlorohydrin, followed by cyclization to form the azetidine ring. The reaction conditions often require a base such as sodium hydroxide to facilitate the cyclization process. The final step involves the reduction of the intermediate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Ethylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
(3-Ethylazetidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Ethylazetidin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The azetidine ring can also interact with enzymes and receptors, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include azetidine-based methanol derivatives with varying substituents at the 3-position. These compounds differ in steric bulk, electronic effects, and hydrogen-bonding capacity.
Table 1: Structural Comparison of Azetidine Methanol Derivatives
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, similar to methanol’s behavior in liquid state, as observed in ab initio molecular dynamics studies . However, steric hindrance from the ethyl group may reduce H-bonding efficiency compared to smaller substituents.
- Stability: Methanol-preserved compounds (e.g., soil samples ) demonstrate volatility losses, but structural methanol groups in azetidine derivatives are less prone to evaporation due to covalent bonding.
Theoretical Studies
Computational analyses (e.g., B3LYP/6-31G(d,p) methods ) predict electronic properties:
- Electron Density : Ethyl groups donate electrons via inductive effects, increasing electron density on the azetidine ring compared to methanesulfonyl groups.
- Mulliken Charges: The hydroxyl oxygen in this compound carries a partial negative charge, enhancing nucleophilicity for derivatization.
Biological Activity
(3-Ethylazetidin-3-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an azetidine ring substituted with an ethyl group and a hydroxymethyl group. Its molecular formula is C6H13N, and it exhibits chirality, which is significant for its biological interactions. The presence of the hydroxymethyl group allows for the formation of hydrogen bonds, influencing its interaction with various biomolecules.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Modulation : Research indicates that this compound can modulate the CCR6 receptor, which plays a crucial role in immune responses and inflammation. This suggests potential applications in treating conditions related to immune dysregulation.
- Enzyme Interaction : The azetidine ring may interact with enzymes, potentially altering their activity and affecting various biochemical pathways.
1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound and its derivatives. These compounds have shown promise against various bacterial strains, highlighting their potential as lead compounds in antibiotic development.
2. Anti-inflammatory Effects
The modulation of the CCR6 receptor suggests that this compound could possess anti-inflammatory properties. This has been supported by in vitro studies demonstrating reduced inflammatory cytokine production in immune cells treated with this compound.
3. Neuroprotective Properties
Emerging research indicates that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The exact mechanisms remain to be fully elucidated but may involve the modulation of oxidative stress pathways.
Case Studies and Research Findings
Study | Findings |
---|---|
Study on CCR6 Modulation | Demonstrated that derivatives of this compound effectively modulate CCR6 activity, leading to altered immune responses. |
Antimicrobial Evaluation | Reported significant antibacterial activity against multiple strains, suggesting potential for development as an antibiotic. |
Neuroprotection Assessment | Showed protective effects on neuronal cells under oxidative stress conditions, indicating potential therapeutic applications in neurodegeneration. |
Properties
IUPAC Name |
(3-ethylazetidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6(5-8)3-7-4-6/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDQYPWUPKUBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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